molecular formula C9H12ClNO2 B7726057 [2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride

[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride

Cat. No.: B7726057
M. Wt: 201.65 g/mol
InChI Key: NHGCBHQCONRQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride: is a chemical compound with the molecular formula C9H12ClNO2. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as an intermediate in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

The synthesis of [2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride typically involves the reaction of 3-methoxybenzaldehyde with ethyl chloroacetate in the presence of a base, followed by the addition of ammonium chloride. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Methanol or ethanol

    Reaction Time: 12-24 hours

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride can be compared with similar compounds such as:

  • 2-Methoxyphenylhydrazine hydrochloride
  • 3-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)acetohydrazide

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGCBHQCONRQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.